molecular formula C12H11N3 B1405552 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole CAS No. 1427460-30-7

1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole

Cat. No. B1405552
M. Wt: 197.24 g/mol
InChI Key: OGDMTPZHHYSUKH-UHFFFAOYSA-N
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Description

“1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole” is a complex organic compound that contains a pyrrole ring and an indazole ring. The pyrrole ring is a five-membered aromatic ring with one nitrogen atom, and the indazole ring is a fused six-membered benzene ring and a five-membered nitrogen-containing pyrazole ring .


Molecular Structure Analysis

The molecular structure of “1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole” would be characterized by the presence of the pyrrole and indazole rings, with a methyl group connecting them . The exact structure would depend on the positions of the various substituents on these rings .


Chemical Reactions Analysis

The reactivity of “1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole” would be influenced by the presence of the nitrogen atoms in the pyrrole and indazole rings, which can act as nucleophiles in various reactions . The methyl group could also potentially be involved in reactions, depending on its position and the specific conditions .

Scientific Research Applications

Synthesis and Characterization

  • A series of derivatives of indazole, including the target compound, have been synthesized and characterized for their chemical properties. Such studies are foundational in understanding the compound's potential applications in different fields of chemistry and pharmacology (Reddy et al., 2015).

Medicinal Chemistry

  • Indazole derivatives, including 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole, play a significant role in medicinal chemistry. These compounds have been synthesized and studied for their potential therapeutic applications, though specifics on their biological activity are not detailed in the referenced study (Balaraju, Kalyani, & Laxminarayana, 2019).

Luminescent Properties

  • Research has been conducted on the luminescent properties of (Pyrrol-3-yl)-1H-(aza)indazoles, which includes the target compound. These studies are significant for their potential applications in optical materials and sensing technologies (Nordmann et al., 2015).

Structural Studies

  • X-ray crystallography and other spectroscopic techniques have been used to study the structure of NH-indazoles, including variants similar to the target compound. Such studies provide insights into the compound's molecular geometry and potential interactions in complex systems (Teichert et al., 2007).

Antioxidant Activity

  • The influence of 3-(1H-pyrrol-2-yl)-1H-indazole on the antioxidant status in rats has been investigated, shedding light on its potential biochemical effects and therapeutic applications (Karatas, Coteli, Aydin, Servi, & Kara, 2010).

properties

IUPAC Name

1-methyl-3-pyrrol-1-ylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-14-11-7-3-2-6-10(11)12(13-14)15-8-4-5-9-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDMTPZHHYSUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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